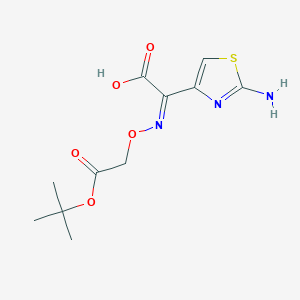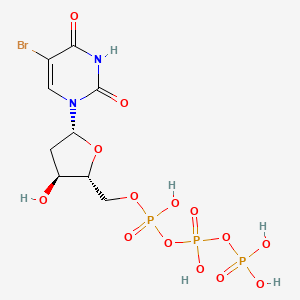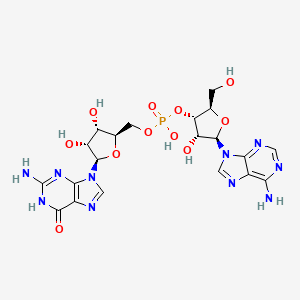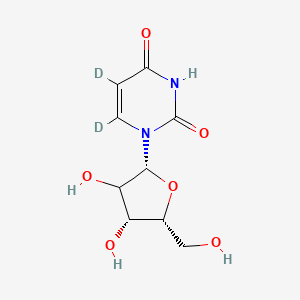
Montelukast methylstyrene
Overview
Description
Montelukast methylstyrene is a compound with the molecular formula C35H34ClNO2S . It is also known by other names such as Montelukast Styrene and 2- [1- [ [ (1R)-1- [3- [ (E)-2- (7-chloroquinolin-2-yl)ethenyl]phenyl]-3- (2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid .
Synthesis Analysis
The synthesis of Montelukast methylstyrene has been discussed in several studies . A modified and scalable procedure for the generation of montelukast, based on a novel and useful way of performing the key substitution reaction, has been presented .Molecular Structure Analysis
The molecular structure of Montelukast methylstyrene is complex, with a molecular weight of 568.2 g/mol . The InChI and SMILES notations provide a textual representation of the compound’s structure .Chemical Reactions Analysis
While specific chemical reactions involving Montelukast methylstyrene are not detailed in the search results, studies have shown that Montelukast can react with glutathione .Physical And Chemical Properties Analysis
Montelukast methylstyrene has a molecular weight of 568.2 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .Scientific Research Applications
Treatment of Asthma
Montelukast Styrene is a synthetic leukotriene receptor antagonist and an anti-asthmatic agent . It is used as an alternative therapy for asthma across different age groups due to its bronchoprotective, anti-inflammatory, and anti-allergic properties .
Reduction of Delirium in Critically Ill Patients
Research has shown promising effects of Montelukast for critically ill patients via a reduction in delirium . The potential mechanisms by which Montelukast alleviates delirium, with a particular focus on the effects of Montelukast on CysLTR1 in the Central Nervous System (CNS), are being investigated .
Pharmaceutical Formulation
Montelukast Styrene is used in the pharmaceutical industry as an impurity in the formulation of Montelukast Sodium . It is used in the development of a simple, rugged, and sensitive method for determining the Montelukast Sodium-related impurities in a tablet dosage form .
Enhanced Bioavailability and Physico-Chemical Stability
Emerging strategies for the delivery of Montelukast aim to enhance its performance by increasing its bioavailability and physico-chemical stability . This includes the formation of supramolecular adducts with cyclodextrins to encapsulation in nanoparticles and liposomes .
Non-Enteric Absorption
New dosage forms for Montelukast are designed for non-enteric absorption. Some are designed for absorption in the oral cavity, while others are for local action in the nasal mucosa or in the pulmonary epithelium .
Lung Cancer Prevention
Montelukast has been shown to decrease the lung cancer risk in asthma patients . This suggests a potential role for Montelukast in the prevention of lung cancer, although more research is needed to confirm these findings .
Mechanism of Action
Safety and Hazards
Montelukast is generally considered safe, but there are concerns regarding adverse drug reactions, including the rare occurrence of Churg-Strauss syndrome and the possibility of neuropsychiatric events such as anxiety, depression, sleep disturbance, and suicidality . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .
properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34ClNO2S/c1-24(2)31-9-4-3-7-26(31)13-17-33(40-23-35(18-19-35)22-34(38)39)28-8-5-6-25(20-28)10-15-30-16-12-27-11-14-29(36)21-32(27)37-30/h3-12,14-16,20-21,33H,1,13,17-19,22-23H2,2H3,(H,38,39)/b15-10+/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGQICNFACCGPR-LDXVMNHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238751 | |
| Record name | Montelukast methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Montelukast methylstyrene | |
CAS RN |
918972-54-0 | |
| Record name | Montelukast methylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918972540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Montelukast methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {1-[1-{3-[2-(7-Chloro-quinolin-2-yl)-vinyl]-phenyl}-3-(2-isopropenyl-phenyl)-propylsulfanylmethyl]-cyclopropyl}-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONTELUKAST METHYLSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EKP57W1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







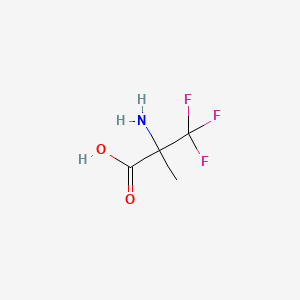
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)
